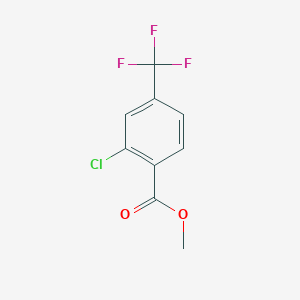

Methyl 2-chloro-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUPDUXEBVQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634532 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192805-96-2 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is refluxed to achieve the desired esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-chloro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique chemical structure allows it to participate in various reactions:

- Substitution Reactions : The chloro and trifluoromethyl groups can be replaced by other nucleophiles, enabling the formation of new compounds.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds .

- Oxidation and Reduction : The compound can undergo oxidation and reduction processes to yield different derivatives, enhancing its utility in synthetic pathways.

Biological Research

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies have investigated the efficacy of this compound against various pathogens, indicating possible applications in developing antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties, making it a candidate for further pharmacological studies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drug development:

- Fluorinated Drugs : The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for designing effective pharmaceuticals .

- Targeted Drug Design : Its ability to interact with specific biological targets makes it valuable for designing targeted therapies.

Industrial Applications

The industrial sector utilizes this compound in various ways:

- Agrochemicals : It is used in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

- Specialty Chemicals : The compound is involved in producing specialty chemicals that find applications in diverse industries .

Case Study 1: Synthesis of Antimicrobial Agents

Recent studies have utilized this compound as a starting material to synthesize novel antimicrobial agents. Researchers reported that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Anticancer Compound Development

In a study focusing on anticancer properties, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxic effects, suggesting pathways for developing new cancer therapies.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(trifluoromethyl)benzoate is primarily determined by its chemical structure. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the chloro substituent influences its reactivity towards nucleophiles. These properties make it a valuable intermediate in the synthesis of biologically active compounds, where it can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-chloro-4-(trifluoromethyl)benzoate can be contextualized by comparing it to analogs with variations in substituents, ester groups, or aromatic ring modifications. Below is a detailed analysis:

Positional and Functional Group Isomerism

Key Findings :

- Positional isomerism (e.g., -CF₃ at 4 vs. 5) alters steric and electronic properties, affecting reactivity in coupling reactions .

Halogen-Substituted Analogs

Key Findings :

- Bromine substitution increases molecular weight by ~44 g/mol compared to chlorine, enhancing electrophilicity for nucleophilic aromatic substitution .

- The chlorosulfonyl group (-SO₂Cl) introduces strong electron-withdrawing effects, making the compound a versatile intermediate for sulfonamide synthesis .

Ester Group Variations

| Compound Name | CAS Number | Molecular Formula | Ester Group | Substituents (Position) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | 1266193-22-9 | C₁₀H₁₀ClFO₃ | Ethyl | -Cl (5), -F (2), -OCH₃ (4) | 232.64 |

| Acifluorfen methyl ester (BAS 9048-ME) | - | C₁₄H₁₀ClF₃NO₅ | Methyl | -Cl, -CF₃, -NO₂ (phenoxy) | 375.69 |

Key Findings :

- Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) exhibit increased lipophilicity compared to methyl esters, affecting bioavailability .

- Acifluorfen methyl ester incorporates a nitro (-NO₂) group and phenoxy linkage, conferring herbicidal activity via inhibition of protoporphyrinogen oxidase .

Functionalized Derivatives in Agrochemicals

Key Findings :

Biological Activity

Methyl 2-chloro-4-(trifluoromethyl)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzoate ring. This unique substitution pattern enhances its chemical reactivity and biological interactions, particularly with enzymes and cellular membranes.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The trifluoromethyl group increases binding affinity to various enzymes, potentially inhibiting their activity. This can lead to modulation of biochemical pathways critical for cellular function.

- Cell Membrane Disruption : The compound may alter membrane integrity, affecting cellular uptake and distribution of other molecules. This is particularly relevant in cancer therapy, where disrupting cancer cell membranes can enhance the efficacy of therapeutic agents .

Biological Activity

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents is known to enhance lipophilicity, which may improve penetration into microbial membranes .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating potential as an anticancer agent .

Table 1: Biological Activity Overview

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Candida strains | |

| Anticancer | Cytotoxic effects observed in vitro | |

| Enzyme Inhibition | Enhanced binding to specific enzymes |

Case Study: Anticancer Activity

In a study exploring the anticancer potential of halogenated benzoates, this compound was evaluated for its effects on HepG2 liver cancer cells. The results indicated that treatment with this compound led to increased apoptosis rates, as evidenced by elevated levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of Bcl-2 .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. The presence of both chlorine and trifluoromethyl groups significantly influences its interaction with biological targets:

- Cytotoxicity : Variations in substituents can lead to differential cytotoxic effects across various cell lines. For example, compounds with similar substitutions have shown varying degrees of effectiveness against HepG2 and MCF-7 cell lines .

- Mechanistic Insights : Molecular docking studies have revealed that the compound interacts with key targets involved in cell cycle regulation, suggesting a potential role in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.